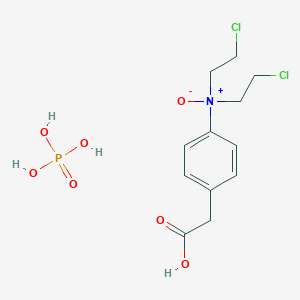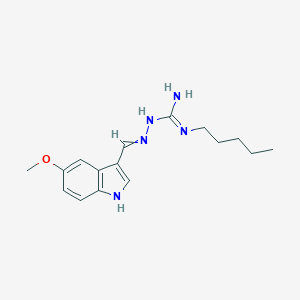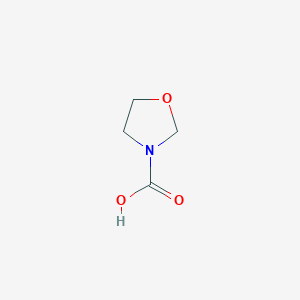
1,3-Oxazolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxazolidine-3-carboxylic acid is a five-membered heterocyclic compound that contains an oxazolidine ring and a carboxylic acid functional group. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,3-oxazolidine-3-carboxylic acid varies depending on its application. In pharmaceuticals, it has been reported to inhibit the activity of various enzymes and proteins, including DNA gyrase, topoisomerase IV, and histone deacetylases. In agrochemicals, it has been shown to disrupt the biosynthesis of essential amino acids and inhibit the activity of key enzymes involved in plant metabolism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,3-oxazolidine-3-carboxylic acid also vary depending on its application. In pharmaceuticals, it has been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune response. In agrochemicals, it has been shown to cause growth inhibition, chlorosis, and necrosis in plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-oxazolidine-3-carboxylic acid in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations is its potential toxicity, which can pose a risk to researchers if not handled properly.
Orientations Futures
There are numerous future directions for the study of 1,3-oxazolidine-3-carboxylic acid. In pharmaceuticals, it can be further explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In agrochemicals, it can be developed as a safer and more effective alternative to existing herbicides and insecticides. In materials science, it can be used as a building block for the synthesis of new polymers and materials with unique properties.
Conclusion
In conclusion, 1,3-oxazolidine-3-carboxylic acid is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Méthodes De Synthèse
The synthesis of 1,3-oxazolidine-3-carboxylic acid can be achieved through various methods, including the reaction of β-amino alcohols with diacetyl or glyoxal, the reaction of β-amino alcohols with glyoxalic acid, and the reaction of β-amino alcohols with formaldehyde and formic acid. Among these methods, the reaction of β-amino alcohols with diacetyl or glyoxal is the most commonly used method for the synthesis of 1,3-oxazolidine-3-carboxylic acid.
Applications De Recherche Scientifique
1,3-Oxazolidine-3-carboxylic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been reported to exhibit antibacterial, antiviral, and anticancer activities. In agrochemicals, it has been shown to have herbicidal and insecticidal properties. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
Propriétés
Numéro CAS |
149206-46-2 |
|---|---|
Nom du produit |
1,3-Oxazolidine-3-carboxylic acid |
Formule moléculaire |
C4H7NO3 |
Poids moléculaire |
117.1 g/mol |
Nom IUPAC |
1,3-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)5-1-2-8-3-5/h1-3H2,(H,6,7) |
Clé InChI |
RHUKJQAHGGDNEQ-UHFFFAOYSA-N |
SMILES |
C1COCN1C(=O)O |
SMILES canonique |
C1COCN1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



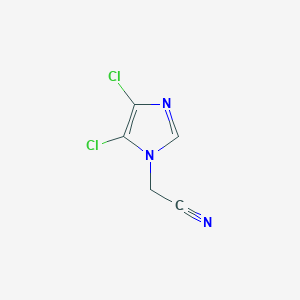
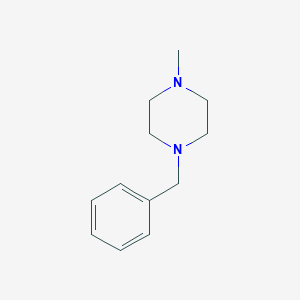
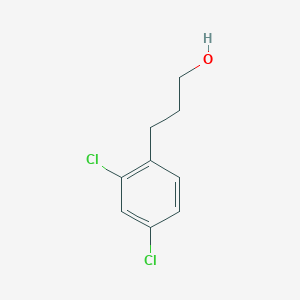

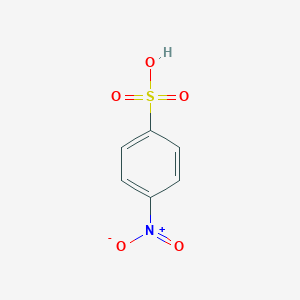
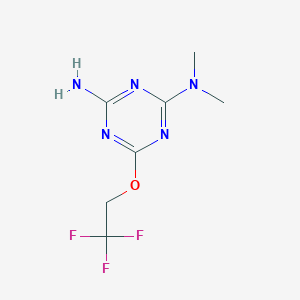
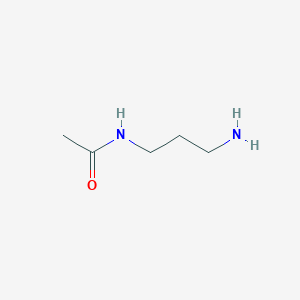
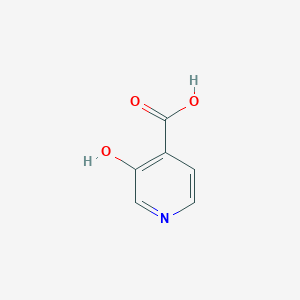
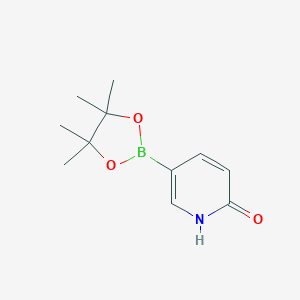
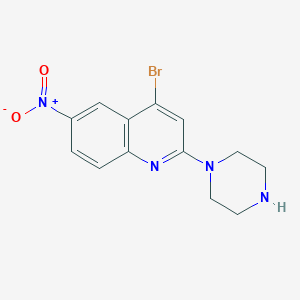

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
